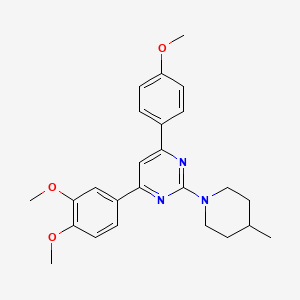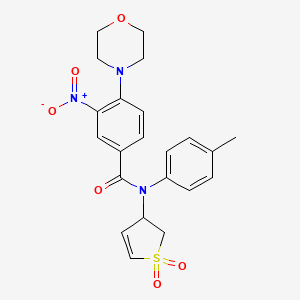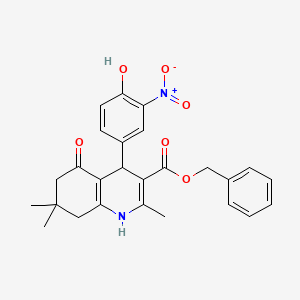
N1,N2-DIPROPYLBENZENE-1,2-DICARBOXAMIDE
概要
説明
N1,N2-Dipropylbenzene-1,2-dicarboxamide: is an organic compound with the molecular formula C14H20N2O2 It is a derivative of benzene with two propyl groups attached to the nitrogen atoms of the carboxamide groups at the 1 and 2 positions of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N2-dipropylbenzene-1,2-dicarboxamide typically involves the reaction of benzene-1,2-dicarboxylic acid with propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Activation of Benzene-1,2-dicarboxylic Acid: The carboxylic acid groups are activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Amidation Reaction: Propylamine is added to the activated benzene-1,2-dicarboxylic acid to form this compound. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher production rates and consistent product quality.
化学反応の分析
Types of Reactions
N1,N2-dipropylbenzene-1,2-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the amide groups to amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nitration with HNO3 and H2SO4, sulfonation with SO3 or H2SO4, halogenation with Cl2 or Br2 in the presence of a catalyst like FeCl3.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Primary or secondary amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the benzene ring.
科学的研究の応用
N1,N2-dipropylbenzene-1,2-dicarboxamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of N1,N2-dipropylbenzene-1,2-dicarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s amide groups can form hydrogen bonds with biological molecules, influencing their function and stability. The exact pathways and molecular targets involved in its action are subjects of ongoing research.
類似化合物との比較
Similar Compounds
N1,N2-Dimethylbenzene-1,2-dicarboxamide: Similar structure with methyl groups instead of propyl groups.
N1,N2-Diethylbenzene-1,2-dicarboxamide: Similar structure with ethyl groups instead of propyl groups.
N1,N2-Dicycloheptylbenzene-1,2-dicarboxamide: Similar structure with cycloheptyl groups instead of propyl groups.
Uniqueness
N1,N2-dipropylbenzene-1,2-dicarboxamide is unique due to its specific propyl substituents, which can influence its physical and chemical properties, such as solubility, reactivity, and biological activity. The length and branching of the alkyl chains can affect the compound’s interaction with other molecules and its overall behavior in various environments.
特性
IUPAC Name |
1-N,2-N-dipropylbenzene-1,2-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-3-9-15-13(17)11-7-5-6-8-12(11)14(18)16-10-4-2/h5-8H,3-4,9-10H2,1-2H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVXHUJPWXFFLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1C(=O)NCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-[(4-Methylphenyl)methyl]pyridin-1-ium-4-yl]-5-phenyl-1,3,4-oxadiazole;bromide](/img/structure/B4937188.png)
![N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4937193.png)
![4-{2,5-Dioxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-1-yl}benzoic acid](/img/structure/B4937195.png)
![2-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-3-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE](/img/structure/B4937220.png)


![N~2~-(3,5-dimethylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4937248.png)
![3-bromo-4-ethoxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide](/img/structure/B4937253.png)

![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-3-(3-nitrophenyl)acrylamide](/img/structure/B4937264.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-2,5-dimethoxy-N-methylbenzamide](/img/structure/B4937273.png)
![9,11-dimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-triene](/img/structure/B4937275.png)
![6-[(4-Butoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B4937286.png)
![5-[(3,5-Dimethylphenoxy)methyl]-3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B4937290.png)
